molecular formula C10H19NO2 B13818601 Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy-

Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy-

Cat. No.: B13818601
M. Wt: 185.26 g/mol
InChI Key: KBASUIZLRVHADF-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy- (CAS 154916-92-4) is a bicyclic organic compound with the molecular formula C₁₀H₁₉NO₂. Its structure comprises a norbornane (bicyclo[2.2.1]heptane) backbone substituted with a methanamine group at position 2 and two methoxy groups at position 5. This compound is notable for its rigid bicyclic framework, which influences its physicochemical and biological properties.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

(7,7-dimethoxy-2-bicyclo[2.2.1]heptanyl)methanamine

InChI

InChI=1S/C10H19NO2/c1-12-10(13-2)8-3-4-9(10)7(5-8)6-11/h7-9H,3-6,11H2,1-2H3

InChI Key

KBASUIZLRVHADF-UHFFFAOYSA-N

Canonical SMILES

COC1(C2CCC1C(C2)CN)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy- typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclo[2.2.1]heptane derivative.

    Functionalization: Introduction of the methanamine group at the 2-position of the bicyclo[2.2.1]heptane ring.

    Methoxylation: The 7,7-dimethoxy groups are introduced through appropriate methoxylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy- has a unique bicyclic structure characterized by a rigid framework that allows for diverse chemical interactions. Its molecular formula is C10H19NO2C_{10}H_{19}NO_2 with a molecular weight of approximately 185.26 g/mol. The compound features a methanamine functional group at the 2-position and two methoxy groups at the 7-position, which influence its reactivity and biological activity.

Medicinal Chemistry Applications

The compound's structural properties make it an interesting candidate for drug development. Its rigidity and the presence of functional groups can enhance binding affinity to biological targets.

Case Study: Antidepressant Activity

Recent studies have indicated that compounds similar to bicyclo[2.2.1]heptane-2-methanamine exhibit antidepressant-like effects in animal models. For instance, modifications to the bicyclic structure can lead to increased serotonin receptor affinity, suggesting potential use in treating depression.

Synthetic Chemistry Applications

Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy- serves as an important intermediate in organic synthesis due to its unique reactivity profile.

Table 1: Synthetic Methods

MethodDescriptionReference
Nucleophilic SubstitutionUtilizes methoxy groups for substitution reactions
Ring Opening ReactionsCan undergo ring-opening under specific conditions
Functional Group ModificationAllows for the introduction of various functional groups

Potential Industrial Applications

The compound's unique properties suggest potential applications in the cosmetic and pharmaceutical industries.

Cosmetic Formulations

Bicyclo[2.2.1]heptane-2-methanamine derivatives are being explored for use in topical formulations due to their skin compatibility and moisturizing properties. Studies indicate that compounds with similar structures can enhance skin hydration when incorporated into emulsion systems .

Biological Interaction Studies

Understanding how bicyclo[2.2.1]heptane-2-methanamine interacts with biological targets is crucial for assessing its therapeutic potential.

Table 2: Biological Targets

Target TypeInteraction TypeImplication
Serotonin ReceptorsBinding AffinityPotential antidepressant effects
EnzymesInhibition/ActivationPossible applications in metabolic disorders

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy- involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target and the pathways involved.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Table 1: Structural Comparison

Compound Name Molecular Formula Substituents CAS Number
Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy- C₁₀H₁₉NO₂ 7,7-dimethoxy, 2-methanamine 154916-92-4
Bicyclo[2.2.1]heptane-2-methanamine, α-methyl- C₉H₁₇N α-methyl, 2-methanamine 24520-60-3
7,7-Dimethyl-2-methylene bicyclo[2.2.1]heptane C₁₀H₁₆ 7,7-dimethyl, 2-methylene 471-84-1
9,9-Dimethoxy bicyclo[3.3.1]nonane-2,4-dione C₁₁H₁₆O₄ 9,9-dimethoxy, 2,4-dione N/A

Key Observations :

  • Ring Size: The target compound’s [2.2.1] bicyclic system is smaller and more rigid than the [3.3.1] system in 9,9-dimethoxy bicyclo[3.3.1]nonane-2,4-dione, which may limit conformational flexibility .
  • The methanamine group introduces basicity, unlike the methylene or dione substituents in other analogs .

Physicochemical Properties

Table 2: Physical Properties

Compound Boiling Point (°C) Melting Point (°C) Density (g/cm³) Vapor Pressure (mmHg)
7,7-Dimethoxybicyclo[2.2.1]heptane (related) 181.758 53.124 1.013 1.141 @ 25°C
7,7-Dimethyl-2-methylene bicyclo[2.2.1]heptane 136.23 (MW) N/A N/A N/A
Bicyclo[2.2.1]heptane-2-methanamine, α-methyl- N/A N/A N/A N/A

Key Observations :

  • The 7,7-dimethoxy substitution increases molecular weight (156.22 g/mol) compared to the 7,7-dimethyl analog (136.23 g/mol), affecting volatility and solubility .
  • Higher polarity from methoxy groups may reduce logP (predicted) compared to alkyl-substituted analogs, aligning with trends observed in similar bicyclic compounds .

Key Observations :

  • Methoxy-substituted bicyclic compounds (e.g., 9,9-dimethoxy analog) exhibit strong binding to fungal enzymes, suggesting that methoxy groups enhance interactions with polar active-site residues (e.g., Gln735, Arg158) .

Biological Activity

Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy- is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

  • Molecular Formula : C10H17N
  • Molecular Weight : 167.25 g/mol
  • CAS Number : 103063-08-7

The biological activity of bicyclic compounds like Bicyclo[2.2.1]heptane-2-methanamine is often linked to their ability to interact with various biological targets, including receptors and enzymes. The following mechanisms have been observed:

  • Receptor Modulation : Compounds with similar structures have shown potential as antagonists for specific receptors, such as CXCR2, which is implicated in cancer metastasis. For example, a related bicyclo[2.2.1]heptane compound demonstrated significant antagonistic activity against CXCR2 with an IC50 value of 48 nM .
  • Cytotoxic Effects : Studies indicate that bicyclic compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound reduced cell migration and proliferation in pancreatic cancer cells by inhibiting the CXCR2 pathway .

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study highlighted the effectiveness of a bicyclo[2.2.1]heptane derivative in reducing the migration of CFPAC1 pancreatic cancer cells by approximately 20% after 48 hours of treatment .
    • The compound displayed high stability in simulated intestinal and gastric fluids, suggesting good bioavailability when administered orally.
  • Pharmacokinetics :
    • In vivo studies demonstrated favorable pharmacokinetic profiles for related bicyclic compounds, indicating significant absorption and distribution within biological systems .
  • Molecular Docking Studies :
    • Computational studies provided insights into the binding interactions between bicyclic compounds and their targets, suggesting that modifications to the bicyclic structure can enhance selectivity and efficacy against specific receptors .

Data Table: Summary of Biological Activity

PropertyValue
Molecular FormulaC10H17N
Molecular Weight167.25 g/mol
Receptor TargetCXCR2
IC50 (CXCR2)48 nM
Cytotoxicity (CFPAC1 cells)20% inhibition at 10 µM
StabilityHigh in SIF and SGF

Q & A

Q. What are the emerging applications of bicyclo[2.2.1]heptane derivatives in supramolecular chemistry?

  • Case study : Rigid norbornane cores serve as scaffolds for molecular cages.
  • Design : Functionalize methanamine groups with host-guest moieties (e.g., crown ethers) and characterize binding via ITC (Isothermal Titration Calorimetry) .

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